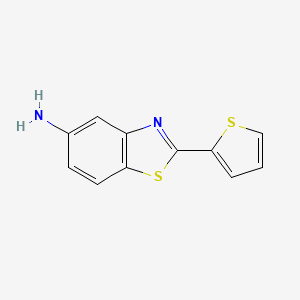

5-Amino-2-(thien-2-yl)benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61352-32-7 |

|---|---|

Molecular Formula |

C11H8N2S2 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

2-thiophen-2-yl-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C11H8N2S2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H,12H2 |

InChI Key |

ZOZFHJPGYFCYMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)N |

Origin of Product |

United States |

Structural Characterization and Elucidation of 5 Amino 2 Thien 2 Yl Benzothiazole Derivatives

Spectroscopic Methods for Structural Confirmation

Spectroscopy is a powerful tool for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for elucidating the structure of organic compounds. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule. uq.edu.aubeilstein-journals.org

In the ¹H NMR spectrum of 2-(5'-phenylthien-2'-yl)benzothiazole, a derivative of the target compound, the aromatic protons appear in the characteristic downfield region. rsc.org For various aminophenyl benzothiazole (B30560) derivatives, the aromatic signals are often observed to be almost identical, which is expected as the core structure remains unchanged. uq.edu.au The amino protons (NH₂) of ortho-aminophenyl substituted benzothiazoles typically appear as a broad singlet. uq.edu.au For instance, in one study, the NH₂ proton of an ortho-aminophenyl substituted benzothiazole was observed as a broad singlet at 6.4 ppm. uq.edu.au

The ¹³C NMR spectra provide complementary information about the carbon framework. uq.edu.aubeilstein-journals.org Similar to the proton spectra, the carbon chemical shifts for the benzothiazole core in para- and ortho-substituted aminophenyl compounds show no significant changes. uq.edu.au The introduction of different alkyl groups on the amine functionality also has a negligible effect on the carbon chemical shifts of the main benzothiazole structure. uq.edu.au

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-(5'-phenylthien-2'-yl)benzothiazole (Aromatic protons) | Downfield region | - | rsc.org |

| o-aminophenyl substituted benzothiazole (NH₂ proton) | ~6.4 (broad singlet) | - | uq.edu.au |

| Benzothiazole carbons in p- and o-substituted aminophenyl compounds | - | Very similar values | uq.edu.au |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds.

For benzothiazole derivatives, several key vibrational bands are typically observed. The N-H stretching of a primary amine group in a 2-aminobenzothiazole (B30445) derivative can be seen as distinct bands. researchgate.net The C=N stretching vibration of the benzothiazole moiety is also a characteristic feature. researchgate.net For example, in some copper(II) complexes of benzothiazole derivatives, sharp intensity bands in the range of 1412-1513 cm⁻¹ are assigned to the C=N stretching vibration. researchgate.net The C-H bending and C=C stretching of the aromatic rings are also readily identifiable. researchgate.net

Table 2: Characteristic IR Absorption Bands for Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (N-H) | Stretching | 3266 and 3360 | researchgate.net |

| Benzothiazole (C=N) | Stretching | 1412-1513 | researchgate.net |

| Aromatic Ring (C=C) | Stretching | ~1460 | researchgate.net |

| Aromatic Ring (C-H) | Bending | 814 and 868 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. mdpi.comnih.gov

The electron impact mass spectra of 1-(2-thienyl)-2-(2-benzothiazolyl)ethenes, which are structurally related to the title compound, show two primary fragmentation routes. nih.gov One pathway involves the fragmentation of the thiophene (B33073) nucleus, while the other involves the characteristic fragmentation of the benzothiazole nucleus. nih.gov The fragmentation of the benzothiazole ring itself can proceed through characteristic pathways. nih.gov For some thiazole (B1198619) derivatives, the fragmentation includes the elimination of an NH₂ group, followed by other losses to produce a base peak. researchgate.net

Table 3: Common Mass Spectrometry Fragmentation Patterns for Thiazole and Benzothiazole Derivatives

| Initial Fragment | Description | Resulting Ion | Reference |

|---|---|---|---|

| [M-16]⁺ | Elimination of an NH₂ group | Ion at m/z 448 (in a specific thiazole derivative) | researchgate.net |

| Thiazole ring | Ring opening and release of acetylene | Ion at m/z 423 (in a specific thiazole derivative) | researchgate.net |

Crystallographic Analysis of Substituted Benzothiazoles

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. mdpi.com This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, offering a three-dimensional view of the molecule. nih.gov

In the crystal structure of a substituted benzothiazole derivative, N-[6-amino-5-(benzo[d]thiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridin-3-yl]-4-methylbenzenesulfonamide, the molecule consists of two main planes. nih.gov The toluenesulfonamide ring and the combined ring system of the pyridone and benzothiazole rings are held at an interplanar angle. nih.gov An intramolecular hydrogen bond between an amine proton and the thiazole nitrogen helps to keep the pyridone and benzothiazole rings coplanar. nih.gov The molecules in the crystal lattice are linked by hydrogen bonds and other interactions to form layers. nih.gov

Advanced Analytical Techniques for Compound Verification

In addition to the primary spectroscopic methods, other advanced analytical techniques are often employed to confirm the identity and purity of synthesized compounds. Elemental analysis, for example, provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated values for the proposed structure. mdpi.com This serves as a fundamental check of the compound's empirical formula.

Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and to isolate it from reaction mixtures. nih.gov The combination of these diverse analytical methods provides a comprehensive and robust characterization of 5-Amino-2-(thien-2-yl)benzothiazole and its derivatives, ensuring the reliability of the reported structures.

Biological and Pharmacological Research on 5 Amino 2 Thien 2 Yl Benzothiazole Analogues

Antiproliferative and Anticancer Efficacy Studies

The fight against cancer has spurred extensive research into novel chemical entities, with benzothiazole (B30560) derivatives emerging as a promising class of compounds. nih.govnih.gov Analogues of 5-Amino-2-(thien-2-yl)benzothiazole have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, demonstrating a range of cytotoxic activities.

The antiproliferative potential of benzothiazole analogues has been established through numerous in vitro studies against a panel of human cancer cell lines. Research has shown that these compounds can induce a significant reduction in cell viability, often at low micromolar concentrations. nih.gov

For instance, a series of benzothiazole derivatives incorporating a trimethoxyphenyl scaffold were assessed for their antiproliferative effects on the 22RV1 prostate cancer cell line. nih.gov Similarly, other studies have documented the potent cytotoxic effects of benzothiazole-2-thiol derivatives against a wide array of cancer cell lines, including those of the lung, colon, and breast. nih.govresearchgate.net One study highlighted a compound that exhibited a GI50 value of 7.18 × 10−8 M against non-small cell lung cancer cells. slideshare.net

The substitution pattern on the benzothiazole ring and the nature of the appended groups significantly influence the cytotoxic potency. For example, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, an analogue containing a nitro-substituted thienyl group, showed notable activity against prostate cancer cell lines PC-3 and LNCaP. nih.gov Furthermore, certain 2-aminobenzothiazole (B30445) derivatives have displayed potent activity against MCF-7 breast cancer cells. nih.gov

| Compound Analogue | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | nih.gov |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | nih.gov |

| Benzothiazole-2-thiol derivative (7e) | SKRB-3 (Breast) | 1.2 nM | researchgate.net |

| Benzothiazole-2-thiol derivative (7e) | SW620 (Colon) | 4.3 nM | researchgate.net |

| Benzothiazole-2-thiol derivative (7e) | A549 (Lung) | 44 nM | researchgate.net |

| Benzothiazole-2-thiol derivative (7e) | HepG2 (Liver) | 48 nM | researchgate.net |

| 2-aminobenzothiazole derivative (4i) | Non-small cell lung cancer | 7.18 × 10−8 M | slideshare.net |

| 2-aminobenzothiazole derivative (12) | MCF-7 (Breast) | 2.49 ± 0.12 µM | nih.gov |

The antitumor effects of benzothiazole analogues are attributed to their interaction with various cellular targets and pathways. A significant body of research points towards the induction of apoptosis, or programmed cell death, as a primary mechanism. For example, some benzothiazole derivatives have been shown to induce apoptosis in human leukemia and liver cancer cells. nih.govresearchgate.net This process is often accompanied by characteristic morphological changes and the altered expression of apoptosis-related proteins such as Bcl-2 and cleaved-PARP. nih.gov

Furthermore, disruption of the cell cycle is another key mechanism. Certain 2-aminobenzothiazole derivatives can cause G2/M phase arrest in leukemia and breast cancer cell lines, which is linked to an increase in reactive oxygen species (ROS) and DNA damage. nih.gov Inhibition of crucial enzymes involved in cancer progression is also a well-documented mode of action. Analogues have been identified as potent inhibitors of protein kinases such as EGFR and tubulin polymerization. nih.govnih.gov

An important aspect of anticancer drug development is the selective targeting of cancer cells over normal, healthy cells. Studies on benzothiazole derivatives have shown promising selectivity. For instance, certain 2-aminobenzothiazole compounds have demonstrated significantly lower cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) compared to their potent activity against cancer cell lines, indicating a favorable selectivity index. nih.gov

The structural features of these molecules play a crucial role in their selective activity. The presence and position of substituents on the benzothiazole core can fine-tune the compound's affinity for specific molecular targets that are overexpressed or mutated in cancer cells. nih.gov Research on a library of phenylacetamide derivatives containing the benzothiazole nucleus found that specific analogues exhibited a greater antiproliferative effect and higher selectivity against paraganglioma and pancreatic cancer cells compared to other tested compounds. nih.gov Similarly, studies on renieramycin derivatives, which include amino ester functionalities, have shown that these compounds are significantly more potent against non-small-cell lung cancer cell lines than against normal cells. semanticscholar.org

Antimicrobial Activity Investigations

In an era of increasing antimicrobial resistance, the discovery of new anti-infective agents is of paramount importance. nih.govnih.gov Analogues of this compound have been investigated for their potential to combat bacterial and fungal pathogens.

Benzothiazole derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The specific substitutions on the benzothiazole ring system are critical in determining the potency and spectrum of activity.

For example, certain N-piperazinyl quinolone derivatives featuring a 5-chloro-2-thienyl group have shown potent in vitro activity against Gram-positive bacteria, in some cases exceeding the activity of reference drugs like ciprofloxacin. Other studies have highlighted that the introduction of specific moieties, such as a methoxy (B1213986) thiophene-3-yl group, can enhance antibacterial action. nih.gov In contrast, some series of synthesized compounds, such as N,N'-disubstituted thiourea (B124793) derivatives and their cyclized analogues, were found to be active primarily against Gram-positive bacteria with little to no activity against Gram-negative strains. nih.gov

| Compound Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ciprofloxacin derivative (5a) | S. aureus | 0.06 µg/mL | |

| Ciprofloxacin derivative (5a) | S. epidermidis | 0.125 µg/mL | |

| Ciprofloxacin derivative (5a) | B. subtilis | 0.125 µg/mL | |

| Thiazole (B1198619) derivative (2a) | S. aureus | 1-2 µg/mL | nih.gov |

| Dichloropyrazole-based benzothiazole (104) | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-based benzothiazole (104) | Gram-negative strains | 1–4 µg/mL | nih.gov |

| Phenyl urea (B33335) benzothiazole analogue (83a) | E. faecalis | 8 µg/mL | nih.gov |

| Phenyl urea benzothiazole analogue (83b/83c) | S. aureus | 8 µg/mL | nih.gov |

The antifungal properties of benzothiazole analogues have also been a subject of investigation. mdpi.com These compounds have shown promise in combating various fungal species, including those resistant to existing therapies.

Studies have demonstrated the efficacy of certain thiazole derivatives against the opportunistic pathogen Candida albicans. nih.govnih.gov Some trisubstituted 2-amino-4,5-diarylthiazole derivatives have exhibited anti-Candida albicans activity comparable to the standard antifungal drug fluconazole. nih.gov Furthermore, other thiazole derivatives have shown activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov Fused benzothiazole systems have also been reported to exhibit a broad spectrum of antifungal activity, with notable effects against species such as Penicillium sp. and A. niger. However, in some studies, the synthesized benzothiazole derivatives showed weak or no significant activity against Candida albicans. researchgate.netnih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of this compound analogues are attributed to their interaction with essential microbial components. The thiourea group, when connecting the benzothiazole and purine (B94841) rings, appears to be crucial for the antimicrobial effect. mdpi.com The presence of electron-donating groups, such as halogen and methoxy groups, on the benzothiazole ring has been shown to influence antibacterial and antifungal activity when compared to electron-withdrawing groups. mdpi.com

Some benzothiazole derivatives have demonstrated significant inhibitory activity against S. aureus GyrB, a bacterial type II topoisomerase, which is essential for DNA replication. mdpi.com For instance, one analogue exhibited an IC₅₀ of 0.014 μg/mL against S. aureus GyrB and showed potent antibacterial activity against various resistant strains, including vancomycin-resistant E. faecalis and E. faecium, with a minimum inhibitory concentration (MIC) value of less than 25 μg/mL. mdpi.com The introduction of a carboxylic acid on a pyridine (B92270) group attached to the benzothiazole scaffold improved solubility and maintained antibacterial activity. mdpi.com

Antiparasitic and Antitrypanosomal Activity Evaluation

Analogues of this compound have been investigated for their potential against various parasites, including Trypanosoma species. A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated for their antitrypanosomatid activity. nih.gov Many of these compounds were found to be active or moderately active against Trypanosoma cruzi amastigotes and Trypanosoma brucei brucei. nih.govnih.gov Notably, some of these compounds were not activated by type I nitroreductases, which is a common mechanism of action for other nitroaromatic drugs. nih.govnih.gov

Lipophilicity appears to play a role in the antiparasitic activity of these compounds. nih.govnih.gov A positive correlation was observed between the clogP value (a measure of lipophilicity) and antileishmanial activity, as well as toxicity against host cells. nih.govnih.gov Similarly, a good correlation existed between clogP values and the 50% inhibitory concentration (IC₅₀) against T. cruzi in structurally related subgroups. nih.govnih.gov

While some N-substituted 5-nitro-2-aminothiazoles showed moderate activity against T. b. brucei, they were less effective against T. b. rhodesiense. core.ac.uk Interestingly, simpler N-acyl substituted 5-nitro-2-aminothiazoles with lower clogP values were identified as excellent substrates for type I nitroreductase, and their antiparasitic activity was significantly increased in nitroreductase-overexpressing T. b. brucei. core.ac.uk

Other Significant Biological Activities

One of the key therapeutic strategies for managing diabetes is to slow down the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase in the digestive tract. nih.gov Research has shown that certain 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-aminopyridin-2(1H)-one moiety exhibit significant α-glucosidase inhibitory activity. nih.gov

In one study, a series of these derivatives were synthesized and tested for their ability to inhibit α-glucosidase. nih.gov Several compounds demonstrated high inhibitory activity, with some showing up to 95.0% inhibition, which was 1.9 times higher than the reference drug acarbose (B1664774) (49.5%). nih.gov Specifically, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid exhibited an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov Molecular docking studies suggested that the presence of a butanoic acid linker and a benzoic fragment in these molecules enhanced their binding affinity to the α-glucosidase enzyme. nih.gov

Another study on cycloalkyl[b]thiophenylnicotinamide derivatives identified a lead compound with an IC₅₀ value of 9.9 μM for α-glucosidase inhibition and a 7.4-fold higher selectivity for α-glucosidase over α-amylase. bioworld.com The inhibitory mechanism was determined to be a linear mixed-type, and molecular docking studies indicated that hydrogen bonds and pi-pi stacking interactions were key to the ligand-enzyme complex. bioworld.com

Benzothiazole derivatives have been investigated for their anti-inflammatory potential. The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes or β2-receptors of bradykinin. researchgate.net

In a study evaluating a series of N-(1,3-Benzothiazol-2-yl) acetamide (B32628) derivatives, compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema. nih.gov Compound 17c exhibited inhibition of 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov Similarly, compound 17i showed inhibition of 64%, 73%, and 78% at the same time points. nih.gov The ulcerogenic index for these active compounds was comparable to that of celecoxib, a known anti-inflammatory drug. nih.gov

Structure-activity relationship studies have indicated that substitutions on the benzothiazole ring can influence anti-inflammatory activity. For instance, electron-withdrawing groups like chloro (Cl), nitro (NO₂), and methoxy (OCH₃) at the 4 or 5-position of the 2-aminobenzothiazole ring have been associated with increased anti-inflammatory effects. researchgate.net

The benzothiazole scaffold is a key feature of the clinically used anticonvulsant drug riluzole, which has spurred interest in developing new benzothiazole derivatives with anticonvulsant properties. mdpi.comnih.gov These compounds are thought to act by interacting with ion channels and receptors in the central nervous system. nih.gov The essential pharmacophoric features for anticonvulsant activity in these derivatives include a lipophilic aromatic ring, an electron donor system (sulfur and nitrogen atoms), and a hydrogen bonding domain. nih.gov

Several studies have demonstrated the anticonvulsant potential of benzothiazole analogues in preclinical models. In one study, a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were synthesized and evaluated. nih.gov Compound 9 from this series emerged as a potent anticonvulsant in the maximal electroshock (MES) model in mice. nih.gov Another compound, 8 , was found to be the most potent in the pentylenetetrazole (PTZ) test. nih.gov

Another study on N-(5-substituted-BT-2-yl)-N′-acyl)thioureas found that several compounds were active in the MES screen. mdpi.com Compounds with more lipophilic substituents, such as methyl and chloro groups on the benzothiazole ring, were generally more active. mdpi.com

Benzothiazole analogues have emerged as a promising class of antiviral agents, with activity against a range of viruses, including HIV. nih.gov The functionalization at various positions of the benzothiazole ring allows for the design of novel antiviral drugs. nih.gov

Some benzothiazole derivatives have been identified as inhibitors of viral enzymes. For example, quinolinyl analogue 37 was identified as a promising protease inhibitor, and 4-nitro-2-(2-thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)isoindoline-1,3-dione (38 ) was found to be an allosteric modulator of protease activity. nih.gov Another compound, D719 (39 ), a 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one, was shown to inhibit HIV-1 integrase nuclear translocation. nih.gov

Furthermore, 2-(p-chlorophenoxymethyl)benzothiazole (27 ) was found to be a potent inhibitor of the reverse transcriptase (RT) enzyme, with an IC₅₀ value of 0.34 µmol/l. nih.gov Hybrid molecules combining the benzothiazole scaffold with other bioactive pharmacophores have also shown remarkable in-vitro anti-HIV potential, although their specific mechanisms of action are not always fully elucidated. nih.gov

Neuroprotective Potentials

The neuroprotective capacity of this compound analogues is rooted in their ability to interfere with various pathological cascades implicated in neurodegeneration, such as oxidative stress and protein aggregation. Research has highlighted the promise of compounds featuring the 2-(thien-2-yl)benzothiazole core in mitigating neuronal damage.

One of the key areas of investigation has been the modulation of endogenous antioxidant enzymes. A study focusing on novel low molecular weight benzothiazole analogues demonstrated their efficacy in protecting neuronal cells from reactive oxygen species (ROS)-mediated damage induced by hydrogen peroxide (H₂O₂). nih.gov Certain analogues were found to significantly enhance the activity of catalase, a crucial enzyme in the decomposition of H₂O₂, thereby shielding neuronal cells from oxidative stress. nih.gov This protective effect was observed in the U87 MG human glioblastoma cell line, which is often used as a model for neuronal cells. nih.gov The study identified several compounds that not only increased neuronal cell viability but also directly modulated catalase activity. nih.gov

Another significant avenue of research is the application of these analogues in models of specific neurodegenerative diseases, such as Parkinson's disease. The compound 2-(2-thienyl)benzothiazoline, a close structural relative of the target molecule, has shown considerable neuroprotective effects in a rotenone-induced rat model of Parkinson's disease. researchgate.net Rotenone is a pesticide that induces parkinsonian features in animals by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal cell death. Pre-treatment with 2-(2-thienyl)benzothiazoline was found to reverse the motor impairments caused by rotenone, suggesting a protective effect on the dopaminergic neurons that are primarily affected in Parkinson's disease. researchgate.net The therapeutic potential of the thiophene (B33073) group, in conjunction with the benzothiazole core, has been noted for its positive outcomes in cognitive and locomotor disease models. researchgate.net

Furthermore, the broader class of benzothiazole derivatives has been extensively studied for its multi-target approach to treating neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, the well-established drug Riluzole, which is a 2-aminobenzothiazole derivative, exerts its neuroprotective effects through various mechanisms, including the blockade of voltage-gated sodium channels and inhibition of glutamate (B1630785) release. nih.gov This underscores the therapeutic versatility of the benzothiazole scaffold.

The following tables present detailed findings from the aforementioned studies, illustrating the neuroprotective potential of specific this compound analogues and related compounds.

Table 1: Neuroprotective Effects and Catalase Modulation by Benzothiazole Analogues nih.gov

| Compound | Binding Energy (kcal/mol) with Catalase | Effect on Catalase Activity | Neuroprotective Outcome |

| 6a | -7.39 | Modulates and enhances activity | Protects neuronal cells from ROS-mediated damage |

| 6b | -7.52 | Modulates and enhances activity up to 90% | Protects neuronal cells from ROS-mediated damage |

| 6c | -6.5 | Modulates and enhances activity | Protects neuronal cells from ROS-mediated damage |

| 6d | -7.1 | Modulates and enhances activity | Protects neuronal cells from ROS-mediated damage |

| 7a | Not specified | Modulates and enhances activity | Protects neuronal cells from ROS-mediated damage |

Table 2: In Vivo Neuroprotective Effects of 2-(2-thienyl)benzothiazoline in a Parkinson's Disease Model researchgate.net

| Compound | Animal Model | Inducing Agent | Key Finding |

| 2-(2-thienyl)benzothiazoline | Rat | Rotenone (1.5mg/kg) | Reversed gross motor impairments |

These findings collectively suggest that analogues of this compound hold significant promise as neuroprotective agents. Their mechanisms of action, including antioxidant enzyme modulation and protection against neurotoxin-induced damage, provide a solid foundation for the further development of this class of compounds for the treatment of neurodegenerative diseases.

Computational and Theoretical Studies on 5 Amino 2 Thien 2 Yl Benzothiazole and Its Analogues

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT can elucidate a wide range of molecular characteristics. For benzothiazole (B30560) derivatives, DFT studies have been instrumental in understanding their structure-property relationships. scirp.orgscirp.org

Elucidation of Electronic Structure and Molecular Properties

DFT calculations are employed to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors of benzothiazole derivatives. scirp.org The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides crucial information about the molecule's charge transfer properties and reactivity. researchgate.net For instance, in many benzothiazole derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating potential for intramolecular charge transfer. researchgate.net

The energy gap between the HOMO and LUMO is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. scirp.org Studies on various 2-substituted benzothiazoles have shown that the nature of the substituent significantly influences this energy gap and, consequently, the molecule's reactivity. scirp.org

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of a molecule. This is particularly useful for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. scirp.org

Table 1: Calculated Electronic Properties of Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole | -6.89 | -1.54 | 5.35 |

| 2-Aminobenzothiazole (B30445) | -6.12 | -1.21 | 4.91 |

| 2-Mercaptobenzothiazole | -6.45 | -2.18 | 4.27 |

Note: The data in this table is illustrative and based on general findings for benzothiazole derivatives. Actual values for 5-Amino-2-(thien-2-yl)benzothiazole would require specific calculations.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their chemical shifts. These theoretical predictions can be a powerful tool for the structural elucidation of newly synthesized compounds. uq.edu.au

For example, studies on aminophenyl benzothiazoles have demonstrated a good correlation between experimentally observed and DFT-calculated 1H, 13C, and 15N NMR chemical shifts. uq.edu.au Discrepancies between the calculated and experimental values can often be rationalized by considering factors like intermolecular interactions in the solid state or solvent effects. These theoretical studies aid in the correct assignment of NMR signals and provide a deeper understanding of the electronic environment of the different atoms within the molecule.

Molecular Docking and Dynamics Simulations in Receptor Binding Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or a nucleic acid. biointerfaceresearch.comnih.gov These methods are fundamental in drug discovery and design.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com

Studies on various benzothiazole derivatives have successfully used molecular docking to elucidate their binding modes with different protein targets, including enzymes and receptors implicated in various diseases. biointerfaceresearch.comnih.gov For instance, docking studies have been used to understand the interactions of benzothiazole derivatives with the active sites of enzymes like protein kinases, which are important targets in cancer therapy. nih.gov

Table 2: Representative Ligand-Protein Interactions for Benzothiazole Derivatives from Docking Studies

| Protein Target | Key Interacting Residues | Type of Interaction |

| Protein Kinase | Cys, Glu, Leu | Hydrogen bond, Hydrophobic |

| Lysozyme | Trp, Ala, Ile | Pi-pi stacking, Pi-alkyl |

| DNA | - | Groove binding |

Note: This table provides examples of interactions observed for benzothiazole analogues. The specific interactions for this compound would depend on the target protein.

Investigation of Enzymatic Inhibition Mechanisms

Molecular docking and MD simulations can go beyond predicting binding modes to investigate the mechanisms by which a compound might inhibit an enzyme. By analyzing the interactions within the enzyme's active site, researchers can understand how a ligand might block the substrate from binding or interfere with the catalytic mechanism of the enzyme. nih.govnih.gov

For example, in the case of enzyme inhibitors, docking can reveal if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Molecular dynamics simulations can further provide insights into the stability of the ligand-enzyme complex over time and how the binding of the inhibitor might induce conformational changes in the enzyme that affect its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

The process of building a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activity. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed activity.

While no specific QSAR models for this compound were found, the general approach has been applied to various classes of benzothiazole derivatives to predict their antimicrobial or anticancer activities. A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

In Silico Pharmacokinetic Profiling and ADME Predictions

The potential of a molecule as a therapeutic agent is critically dependent on its pharmacokinetic profile, commonly assessed through the parameters of Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME predictions offer a rapid and cost-effective means to evaluate the drug-likeness of a compound. While specific experimental ADME data for this compound is not extensively documented in public literature, predictions can be inferred from computational studies on analogous benzothiazole and thiazole (B1198619) derivatives. nih.govmspsss.org.ua

Computational tools and web servers are frequently employed to calculate various physicochemical and pharmacokinetic parameters. These predictions are often guided by established rules such as Lipinski's Rule of Five, which helps in forecasting the oral bioavailability of a compound. For a molecule like this compound, the presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen and sulfur atoms in the heterocyclic rings), along with its molecular weight and lipophilicity, are key determinants of its ADME profile.

Studies on related 2-aminothiazole (B372263) and benzothiazole derivatives have shown that these classes of compounds can exhibit favorable ADME properties. mspsss.org.uanih.gov For instance, many synthesized benzothiazole derivatives have been shown to comply with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability and intestinal absorption. nih.gov The introduction of an amino group at the 5-position and a thiophene (B33073) ring at the 2-position of the benzothiazole core in this compound would influence its polarity and, consequently, its absorption and distribution characteristics.

A predictive ADME profile for this compound, based on the analysis of its structural analogues, is presented in the table below. It is important to note that these are expected values and would require experimental validation.

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~245 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | Moderate | Influences solubility and membrane permeability |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (N, S in rings) | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption |

| Blood-Brain Barrier Permeability | Low to Moderate | Suggests potential for CNS or peripheral action |

| Cytochrome P450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

| Oral Bioavailability | Good | Meets criteria for a potential oral drug candidate |

These in silico predictions suggest that this compound possesses a promising pharmacokinetic profile, making it a viable candidate for further investigation in drug discovery programs.

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and strong intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group often exhibit significant NLO responses. The structure of this compound, featuring an electron-donating amino group and a π-conjugated system composed of benzothiazole and thiophene rings, suggests its potential as an NLO material.

Computational quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the NLO properties of molecules. rsc.org These methods can be used to calculate key parameters like the first hyperpolarizability (β), a measure of the second-order NLO response.

For benzothiazole-based systems, computational studies have demonstrated that the NLO properties are highly tunable by modifying the donor and acceptor moieties. kfupm.edu.saresearchgate.net The amino group in this compound acts as a potent electron donor, while the benzothiazole and thiophene rings constitute the π-bridge and can also influence the electron-accepting nature of the molecule. The charge transfer from the amino group through the conjugated system is expected to result in a large dipole moment change upon excitation, leading to a significant NLO response.

Research on similar donor-π-acceptor benzothiazole derivatives has shown that they can possess substantial first hyperpolarizability values. researchgate.net The strategic placement of the amino group at the 5-position is anticipated to enhance the ICT characteristics of the molecule. The thiophene ring at the 2-position further extends the π-conjugation, which is generally favorable for NLO properties.

A summary of the computationally predicted NLO properties for a molecule with the structural characteristics of this compound is provided in the table below. These values are representative and are based on computational studies of analogous systems.

Table 2: Predicted Nonlinear Optical Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| First Hyperpolarizability (β) | High | Indicates a strong second-order NLO response |

| HOMO-LUMO Energy Gap | Small | Facilitates intramolecular charge transfer |

| Dipole Moment (μ) | Significant | Contributes to the NLO response |

| Absorption Wavelength (λmax) | In the visible region | Important for potential optoelectronic applications |

The computational investigation of this compound's NLO properties reveals its potential as a promising candidate for the development of new organic NLO materials. Further experimental validation through techniques like the Z-scan method would be essential to confirm these theoretical predictions. researchgate.net The modular nature of its structure also allows for further chemical modifications to optimize its NLO response for specific applications.

Future Research Trajectories and Innovations for 5 Amino 2 Thien 2 Yl Benzothiazole

Rational Design of Novel Analogues with Optimized Biological Profiles

The rational design of novel analogues of 5-Amino-2-(thien-2-yl)benzothiazole is a key strategy to enhance its therapeutic efficacy and selectivity. This approach involves systematically modifying the core structure to improve its interaction with biological targets.

Recent studies have highlighted the importance of the benzothiazole (B30560) nucleus as a privileged scaffold in medicinal chemistry. nih.gov Its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The design of new analogues often focuses on substitutions at the amino group and the thiophene (B33073) ring to modulate the compound's electronic and steric properties. For instance, creating a series of derivatives with different substituents on the phenyl ring of the benzothiazole core can lead to compounds with enhanced anticancer activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. By synthesizing and testing a variety of analogues, researchers can identify the key structural features responsible for biological activity. This information guides the design of next-generation compounds with optimized profiles. For example, the introduction of specific functional groups can improve a compound's ability to inhibit protein kinases, a common target in cancer therapy. nih.gov

Table 1: Examples of Rationally Designed Benzothiazole Analogues and their Biological Activities

| Compound/Analogue | Modification | Biological Activity |

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Substitution on the benzothiazole ring and amino group | Significant inhibition of cancer cell proliferation and inflammatory markers. nih.gov |

| 2-Aryl benzothiazoles | Addition of an aryl group at the 2-position | Cytotoxicity towards liver and breast cancer cell lines. pcbiochemres.com |

| N-(6-chlorobenzoat[d]thiazol-2-yl)-2-morpholinoacetamide | Addition of a morpholinoacetamide group | Antidiabetic action. pcbiochemres.com |

| Thiazolidinethiazolecarboxylic acid derivatives | Cyclization with thioglycolic acid | Significant anticancer activity. pcbiochemres.com |

Integration of Multidisciplinary Approaches for Enhanced Research Outcomes

To fully unlock the therapeutic potential of this compound and its analogues, a multidisciplinary research approach is essential. This involves the collaboration of experts from various fields, including medicinal chemistry, computational biology, pharmacology, and clinical sciences.

Computational methods, such as molecular docking and quantum chemical calculations, play a vital role in the early stages of drug discovery. nih.gov These techniques can predict how different analogues will bind to their target proteins, allowing researchers to prioritize the synthesis of the most promising compounds. In silico analysis can also predict the pharmacokinetic properties and potential toxicity of new derivatives, further streamlining the development process. nih.gov

The synthesis of novel benzothiazole derivatives often involves multi-step processes. nih.govmdpi.com Advances in synthetic organic chemistry, including the development of one-pot multicomponent reactions and green chemistry approaches, are making the production of these compounds more efficient and environmentally friendly. nih.govmdpi.com

Once synthesized, rigorous biological evaluation is necessary to determine the efficacy and mechanism of action of the new analogues. This includes in vitro assays to measure their activity against specific cell lines or enzymes, as well as in vivo studies in animal models to assess their therapeutic effects and safety profiles. nih.gov

Exploration of New Therapeutic Applications and Targets

While much of the research on benzothiazole derivatives has focused on their anticancer properties, there is a growing interest in exploring their potential for treating a wider range of diseases. The diverse pharmacological activities reported for this class of compounds suggest that they may have multiple therapeutic applications. jchemrev.comjchemrev.com

The benzothiazole scaffold has been identified as a key component in drugs with various actions, including antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. nih.govpcbiochemres.com For example, certain benzothiazole derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria. pcbiochemres.com Others have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. jchemrev.com

Future research will likely focus on identifying new biological targets for this compound and its analogues. High-throughput screening and proteomics approaches can be used to identify novel protein interactions and signaling pathways affected by these compounds. This could lead to the discovery of new therapeutic indications for which these agents may be effective.

The exploration of new therapeutic applications also includes the development of benzothiazole-based compounds as diagnostic agents. For instance, some derivatives have been investigated for their potential use in imaging amyloid plaques in the brain, which is relevant to Alzheimer's disease. pcbiochemres.com

Table 2: Investigated Therapeutic Areas for Benzothiazole Derivatives

| Therapeutic Area | Examples of Investigated Activity |

| Oncology | Inhibition of various cancer cell lines (breast, lung, colon, leukemia). nih.govnih.gov |

| Infectious Diseases | Antibacterial and antifungal activity. pcbiochemres.com |

| Inflammatory Disorders | Inhibition of inflammatory markers. nih.govjchemrev.com |

| Metabolic Diseases | Antidiabetic properties. pcbiochemres.com |

| Neurological Disorders | Potential for neuroprotective and diagnostic applications. pcbiochemres.com |

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-2-(thien-2-yl)benzothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminophenol derivatives and thiophene-based reagents. For example, benzothiazole derivatives can be prepared by reacting 2-aminophenol with aldehydes, ketones, or isothiocyanates under varying catalysts (e.g., acidic or basic conditions) . Reaction optimization, such as using iodine or bromine as cyclizing agents for thiazole ring formation, significantly impacts yield and purity. Temperature control (e.g., maintaining –5°C during diazonium coupling) and stoichiometric ratios of reagents (e.g., sodium nitrite in diazotization) are critical for minimizing side products .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic methods:

- ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions (e.g., thiophene integration at δ 6.90–8.15 ppm) .

- IR Spectroscopy : Identifies functional groups like NH₂ (3358–3244 cm⁻¹) and C=O (1668 cm⁻¹) in derivatives .

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 246 for azo-thiazole derivatives) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact and inhalation .

- Toxicity Management : Toxicity assessments indicate potential skin irritation and harmful ingestion; always conduct experiments in ventilated areas and avoid direct handling .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste, including neutralization of acidic byproducts .

Advanced Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is improved by:

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the thiophene ring’s α-position .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization during thiazole formation .

- Temperature Gradients : Slow addition of diazonium salts at sub-zero temperatures minimizes undesired coupling at competing sites .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound in anticancer research?

- Methodological Answer : SAR studies involve:

- Derivative Synthesis : Introduce substituents (e.g., methoxy, trifluoromethyl) at the benzothiazole’s 5-position to modulate electron density .

- Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values across derivatives .

- Statistical Analysis : Use Pearson correlation coefficients (e.g., COMPARE analysis) to link structural features (e.g., logP, H-bond donors) to activity profiles .

Q. What advanced computational or comparative analyses are used to elucidate the mechanism of action of this compound derivatives in biological systems?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to targets like fungal CYP51 (antifungal studies) or human topoisomerase II (anticancer research) .

- Comparative Genomic Hybridization (CGH) : Identify gene expression changes in treated vs. untreated cells to pinpoint pathways (e.g., apoptosis or oxidative stress) .

- Pharmacophore Modeling : Map electrostatic and hydrophobic interactions to design derivatives with enhanced target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.